molecular formula C12H12O3 B575410 5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one CAS No. 180198-87-2

5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one

Cat. No.: B575410
CAS No.: 180198-87-2
M. Wt: 204.225
InChI Key: KLHQULQVUHKHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one is a spiro compound characterized by a unique structure where two rings are connected through a single shared atom. This compound is of significant interest due to its diverse applications in various fields of chemistry, biology, and materials science. The presence of a quaternary carbon and fused rings in the spiro system makes it structurally intriguing and valuable for synthetic chemists.

Chemical Reactions Analysis

Types of Reactions: Spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one include molecular oxygen, hydrogen peroxide, and palladium catalysts. Reaction conditions often involve mild temperatures and the use of solvents such as acetic acid .

Major Products Formed: The major products formed from the reactions of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one include various derivatives with potential biological and industrial applications. For example, oxidative cleavage can lead to the formation of spirocyclic compounds with phenazine rings .

Scientific Research Applications

Spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, derivatives of this compound are explored for their therapeutic properties. Additionally, in the industry, it is used in the development of materials with unique properties .

Mechanism of Action

The mechanism of action of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form reactive intermediates that can interact with biological macromolecules. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes .

Properties

CAS No.

180198-87-2

Molecular Formula

C12H12O3

Molecular Weight

204.225

IUPAC Name

5/'-methylspiro[2-benzofuran-3,2/'-oxolane]-1-one

InChI

InChI=1S/C12H12O3/c1-8-6-7-12(14-8)10-5-3-2-4-9(10)11(13)15-12/h2-5,8H,6-7H2,1H3

InChI Key

KLHQULQVUHKHPA-UHFFFAOYSA-N

SMILES

CC1CCC2(O1)C3=CC=CC=C3C(=O)O2

Synonyms

5-METHYL-4,5-DIHYDRO-3H,3/'H-SPIRO[FURAN-2,1/'-ISOBENZOFURAN]-3/'-ONE

Origin of Product

United States

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